molecular formula C32H39N3O10 B12277104 Fmoc-Lys(Tnm)-OH

Fmoc-Lys(Tnm)-OH

Cat. No.: B12277104
M. Wt: 625.7 g/mol
InChI Key: PPJJNRMPWUVGHL-UHFFFAOYSA-N
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Description

Fmoc-Lys(Tnm)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-(2,4,6-trinitromethyl)-OH, is a derivative of lysine used in peptide synthesis. The Fmoc group is a protecting group for the amino group of lysine, while the Tnm group is a protecting group for the side chain. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Tnm)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain with the Tnm group. The process begins with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. The side chain is then protected by reacting Fmoc-Lys-OH with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound. The use of automated systems ensures consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Tnm)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .

Mechanism of Action

The mechanism of action of Fmoc-Lys(Tnm)-OH involves the protection and deprotection of the amino and side chain groups of lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Tnm group protects the side chain, allowing for selective reactions at the amino group. The deprotection of these groups under mild conditions allows for the formation of peptide bonds and the synthesis of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the use of the Tnm group for side chain protection, which provides greater stability and selectivity in peptide synthesis. The Tnm group is also easily removed under mild conditions, making it advantageous for the synthesis of sensitive peptides .

Biological Activity

Fmoc-Lys(Tnm)-OH is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug development. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used for protecting amino groups in peptide synthesis, while the Tnm (Triazole-N-methyl) modification enhances its biological activity. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Protection of Lysine : The lysine amino group is protected using the Fmoc group.
  • Modification with Tnm : The Tnm moiety is introduced to enhance the compound's biological properties.
  • Deprotection : The Fmoc group is removed under basic conditions to yield the active amino acid.

This synthetic approach allows for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) methods, which are essential for producing complex peptide structures.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and biochemistry:

  • Antitumor Activity : Research indicates that peptides containing this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these peptides can inhibit cell proliferation and induce apoptosis in tumor cells .
  • Cell Penetration : The Tnm modification enhances the membrane permeability of peptides, facilitating their entry into cells. This property is particularly useful for drug delivery applications where efficient cellular uptake is crucial .
  • Stability in Biological Systems : Peptides synthesized with this compound exhibit improved stability against enzymatic degradation compared to their non-modified counterparts. This stability increases their potential as therapeutic agents .

Case Study 1: Antitumor Peptide Development

In a study focused on developing antitumor peptides, researchers synthesized a series of compounds incorporating this compound. These peptides were tested against several cancer cell lines, including breast and lung cancer. The results indicated that the modified peptides exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Drug Delivery Systems

Another study investigated the use of this compound in creating drug delivery systems for targeted therapy. By conjugating this amino acid to various therapeutic agents, researchers demonstrated improved delivery efficiency and reduced side effects in vivo. The study highlighted the importance of the Tnm modification in enhancing the bioavailability of drugs .

Research Findings

Recent research has provided insights into the mechanisms underlying the biological activity of this compound:

  • Mechanism of Action : Studies suggest that peptides containing this compound may interact with specific cellular receptors, triggering signaling pathways that lead to apoptosis in cancer cells .
  • Structural Analysis : X-ray crystallography and NMR studies have revealed that the presence of the Tnm group alters the conformation of peptides, potentially enhancing their binding affinity to target proteins .

Properties

Molecular Formula

C32H39N3O10

Molecular Weight

625.7 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)

InChI Key

PPJJNRMPWUVGHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

Origin of Product

United States

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